molecular formula C13H19N B062102 (2-Cyclopentyl-2-phenylethyl)amine CAS No. 175343-28-9

(2-Cyclopentyl-2-phenylethyl)amine

Cat. No. B062102
CAS RN: 175343-28-9
M. Wt: 189.3 g/mol
InChI Key: NHWNEYSOKMSPAK-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-2-phenylethyl)amine is a compound that could potentially be of interest in various chemical research areas due to its structural features. These include the cyclopentyl ring, a common motif in medicinal chemistry for its favorable pharmacokinetic properties, and the phenylethylamine backbone, known for its significance in biologically active compounds.

Synthesis Analysis

The synthesis of compounds similar to (2-Cyclopentyl-2-phenylethyl)amine often involves palladium-catalyzed reactions or other metal-catalyzed mechanisms. For instance, cyclopalladated compounds can be synthesized from related amines through reactions with palladium acetate, showcasing a method that could potentially be adapted for synthesizing (2-Cyclopentyl-2-phenylethyl)amine (Albert et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds emphasizes the importance of X-ray crystallography in determining the arrangement of atoms within a molecule. Such techniques provide insights into the stereochemistry and conformational preferences of molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving phenylethylamine derivatives can lead to a wide variety of products, depending on the reactants and conditions used. For example, reactions with carbon monoxide in the presence of metal catalysts can yield complex organic compounds, highlighting the versatile reactivity of these amines (Albert et al., 2007).

Scientific Research Applications

Biogenic Amine Degradation

Research on Pseudomonas species highlights their ability to grow in media containing biogenic amines (BAs) as carbon and energy sources. This capability makes them excellent models for studying catabolic pathways of BAs, leading to the identification of genes, enzymes, transport systems, and regulators involved in these pathways. The knowledge of these pathways has facilitated the design of genetically manipulated microbes for BA elimination from various sources, underscoring biotechnological applications in environmental microbiology (Luengo & Olivera, 2020).

Analytical Methods for Biogenic Amines

The determination of biogenic amines in foods is crucial due to their toxicity and their role as freshness or spoilage indicators. Several chromatographic methods, including HPLC, have been developed for quantifying BAs, with techniques focused on enhancing detection sensitivity through derivatization (Önal, 2007).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) show effectiveness in degrading nitrogen-containing compounds, including amines. These processes are crucial for addressing global concerns about the toxic and hazardous amino-compounds in water, emphasizing the need for technologies that focus on their complete degradation. Ozone and Fenton processes are highlighted for their reactivity towards amines (Bhat & Gogate, 2021).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) are studied for their CO2 capture capabilities. The basic amino functionalities interact strongly with CO2, making these materials significant for environmental applications. Different synthesis methods, including in situ synthesis, post-modification, and physical impregnation, are explored to prepare MOFs with high CO2 sorption capacity (Lin, Kong, & Chen, 2016).

Biomedical Applications

Chitosan-catechol, inspired by mussel adhesive proteins, is recognized for its biocompatibility and excellent hemostatic ability and tissue adhesion. Such polymers demonstrate significant potential for medical applications, including wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The safety data sheet (SDS) for “(2-Cyclopentyl-2-phenylethyl)amine” can be found at the provided link . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2-cyclopentyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWNEYSOKMSPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589439
Record name 2-Cyclopentyl-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175343-28-9
Record name 2-Cyclopentyl-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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